molecular formula C12H11N3O2 B13345023 1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13345023
M. Wt: 229.23 g/mol
InChI Key: OVGIHKBVYONQRA-UHFFFAOYSA-N
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Description

1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines the structural features of a vinylbenzyl group and a triazole ring with a carboxylic acid functional group. This unique combination of functional groups makes it an interesting compound for various applications in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Preparation of 4-vinylbenzyl chloride: This can be achieved by the chloromethylation of styrene using formaldehyde and hydrochloric acid.

    Formation of 1-(4-vinylbenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-vinylbenzyl chloride with sodium azide to form 4-vinylbenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring.

    Introduction of the carboxylic acid group: The final step involves the oxidation of the hydroxyl group in the triazole ring to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of click chemistry.

    Biology: The triazole ring is known for its bioactivity, making this compound a potential candidate for drug development.

    Medicine: It can be explored for its potential as an antimicrobial or anticancer agent.

    Industry: The vinyl group allows for polymerization, making it useful in the production of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its application:

    In biological systems: The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity.

    In polymerization: The vinyl group can undergo radical polymerization, forming long polymer chains with the triazole and carboxylic acid groups as functional side chains.

Comparison with Similar Compounds

Similar Compounds

    1-(4-vinylbenzyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.

    4-vinylbenzoic acid: Lacks the triazole ring, reducing its bioactivity and potential for click chemistry.

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the vinylbenzyl group, limiting its polymerization potential.

Uniqueness

1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the vinylbenzyl group, triazole ring, and carboxylic acid group. This combination provides a versatile platform for various chemical reactions, biological interactions, and industrial applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-2-9-3-5-10(6-4-9)7-15-8-11(12(16)17)13-14-15/h2-6,8H,1,7H2,(H,16,17)

InChI Key

OVGIHKBVYONQRA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O

Origin of Product

United States

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